2,3,4,5,6,7-hexahydro-1H-2-benzazonine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-2-benzazonine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11-7-3-4-8-12(11)10-13-9-5-1/h3-4,7-8,13H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIPZMAHWRXQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2CNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
While comprehensive experimental spectroscopic data for the parent 2,3,4,5,6,7-hexahydro-1H-2-benzazonine is not extensively reported in publicly available literature, its structure can be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the hexahydroazonine ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The benzylic protons adjacent to the benzene ring and the nitrogen atom would also exhibit characteristic chemical shifts. The remaining methylene (B1212753) protons on the nine-membered ring would likely present as complex multiplets in the upfield region due to spin-spin coupling and potential conformational heterogeneity.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions, C=C stretching vibrations for the benzene ring, and C-N stretching vibrations for the secondary amine within the nine-membered ring. The N-H stretching vibration of the secondary amine would also be a characteristic feature.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₇N), the predicted monoisotopic mass is 175.1361 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the nine-membered ring, providing further structural evidence.
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 176.14338 | 185.2 |
| [M+Na]⁺ | 198.12532 | 186.0 |
| [M-H]⁻ | 174.12882 | 184.8 |
| [M+NH₄]⁺ | 193.16992 | 185.0 |
| [M+K]⁺ | 214.09926 | 184.6 |
Data sourced from PubChem CID 21888086. uni.lu
X-ray Crystallographic Studies of Benzazonine Derivatives
While a crystal structure for the parent this compound is not available, X-ray crystallographic studies on substituted derivatives of the related 1H-3-benzazonine system provide valuable insights into the conformational characteristics of the nine-membered ring. mdpi.com
For instance, the single-crystal X-ray structure of a phenyl-substituted 2,3,4,5-tetrahydro-1H-3-benzazonine derivative revealed specific conformational features of the medium-sized ring. mdpi.com These studies are instrumental in definitively establishing the solid-state conformation, including bond lengths, bond angles, and torsional angles, which are influenced by the substitution pattern on the ring. mdpi.com Such analyses provide a static picture that serves as a crucial reference point for understanding the dynamic behavior of these rings in solution.
Conformational Preferences and Dynamics of the Nine-Membered Benzazonine Ring
The introduction of substituents on the benzazonine ring can significantly alter the conformational landscape. Substituents can influence the relative energies of different conformers through steric and electronic effects. For example, bulky substituents will tend to occupy positions that minimize steric hindrance, thereby favoring certain conformations over others.
Computational studies on related N-based 10-membered ring systems have shown that substitutions on the nitrogen atom can influence the electrostatic charge on the nitrogen, although the strength of transannular interactions may not be significantly sensitive to this substitution. mdpi.com In the case of benzazonines, substituents on either the benzene ring or the nine-membered heterocyclic ring would be expected to shift the conformational equilibrium. For instance, a substituent on one of the methylene carbons could favor a conformation that places it in a pseudo-equatorial position to reduce steric strain.
Transannular interactions, which are non-bonded interactions between atoms across the ring, play a significant role in determining the preferred conformations of medium-sized rings. In the 2-benzazonine ring system, potential transannular interactions could occur between the nitrogen atom and opposing methylene groups, or between different methylene groups across the ring.
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to modern chemistry, providing detailed insights into the electronic structure of molecules, which governs their stability, properties, and reactivity. cuny.eduiastate.edu These methods solve the Schrödinger equation for a given molecular system, yielding information about wavefunctions and energy levels. iastate.edu For molecules like 2,3,4,5,6,7-hexahydro-1H-2-benzazonine, Density Functional Theory (DFT) is a particularly powerful and widely used QM approach due to its balance of accuracy and computational efficiency. acs.orgresearchgate.net
DFT calculations can be employed to predict a wide array of molecular properties that define the reactivity profile of a compound. Key properties include the molecule's charge distribution, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cuny.eduresearchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge transfer interactions and delocalization within the molecule. researchgate.net For the 2-benzazonine scaffold, these analyses would pinpoint the reactivity of the nitrogen atom, the aromatic ring, and specific C-H bonds.
Illustrative Data Table: Predicted Molecular Properties This table presents hypothetical data of the type that would be generated from QM calculations on this compound.
| Property | Predicted Value | Method/Basis Set |
| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | 0.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.0 eV | B3LYP/6-31G(d) |
| Dipole Moment | 1.5 D | B3LYP/6-31G(d) |
| NBO Charge on Nitrogen | -0.45 e | B3LYP/6-31G(d) |
Exploration of Reaction Mechanisms and Transition States
Quantum mechanical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing stationary points, including local minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states (TS). rsc.org
For a molecule like this compound, QM methods could be used to study reactions such as N-alkylation, aromatic substitution, or C-H activation. acs.org The calculated energy of the transition state determines the activation energy barrier, providing a quantitative measure of the reaction's feasibility. nih.gov Comparing the activation energies for different possible pathways allows for the prediction of reaction outcomes and regioselectivity, offering insights that are crucial for synthetic planning. rsc.org
Molecular Mechanics (MM) and Hybrid QM/MM Methodologies
While QM methods are highly accurate, their computational cost can be prohibitive for large systems or extensive conformational sampling. Molecular Mechanics (MM) offers a computationally efficient alternative by using classical physics principles to model molecular systems. researchgate.net Hybrid QM/MM methods combine the strengths of both, treating a small, reactive part of a system with QM and the larger environment with MM. royalsocietypublishing.orgresearchgate.net
The this compound molecule contains a flexible nine-membered ring, which can adopt a multitude of different spatial arrangements or conformations. bris.ac.uk Identifying the most stable, low-energy conformations is critical, as the molecule's shape dictates its biological activity.
Molecular mechanics force fields are ideally suited for this task. researchgate.netsinica.edu.tw A force field is a set of parameters and potential energy functions that describe the energy of a molecule based on its atomic positions, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically or stochastically exploring the rotational space around single bonds, conformational search algorithms can identify numerous possible conformers. youtube.com These conformers are then energy-minimized, and their relative energies are calculated to identify the most populated and likely "bioactive" conformations. researchgate.net DFT calculations can then be used to refine the energies of the lowest-energy minima found through the MM search.
Illustrative Data Table: Relative Energies of Hypothetical Conformers This table shows representative data from a conformational analysis, indicating the relative stability of different spatial arrangements.
| Conformer ID | Description | Relative Energy (kcal/mol) | Method |
| Conf-1 | Chair-Boat | 0.00 (Global Minimum) | MMFF94 |
| Conf-2 | Twist-Chair | 1.25 | MMFF94 |
| Conf-3 | Boat-Boat | 2.80 | MMFF94 |
| Conf-4 | Twist-Boat-Chair | 3.50 | MMFF94 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). york.ac.uk It is a cornerstone of modern drug discovery, helping to elucidate how a molecule might exert a biological effect and guiding the design of more potent analogs. plos.org The process involves sampling many possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their estimated binding affinity. nrfhh.com
The benzazonine scaffold is present in molecules with diverse biological activities, making it a candidate for interaction with various protein targets. Molecular docking can be used to generate hypotheses about how this compound or its derivatives might bind to specific receptors.
Opioid Receptors: The µ-opioid receptor is a well-studied target for analgesic drugs. Docking studies of known ligands, such as fentanyl and morphinan (B1239233) derivatives, have revealed a common binding pocket where key interactions occur. drugbank.commdpi.com These typically involve a charge-enhanced hydrogen bond between the ligand's protonated amine and a conserved aspartate residue (D147), as well as hydrophobic interactions with surrounding residues. drugbank.comacs.org A docking simulation of this compound would predict its ability to form these canonical interactions and estimate its binding affinity. plos.org
Sterol Carrier Proteins (SCPs): SCPs contain a deep hydrophobic binding pocket designed to transport lipids like cholesterol. frontiersin.org Docking studies can predict whether a ligand can fit within this pocket and identify the non-covalent interactions (e.g., hydrophobic contacts and hydrogen bonds) that would stabilize the complex. frontiersin.orgnih.gov Such simulations would assess the potential of the benzazonine scaffold to act as an inhibitor or modulator of sterol transport.
Illustrative Data Table: Molecular Docking Results This table presents a hypothetical summary of docking results for this compound with two different protein targets.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| µ-Opioid Receptor | -8.5 | Asp147, His297, Met151 | Hydrogen Bond, Cation-π, Hydrophobic |
| Sterol Carrier Protein-2 | -7.2 | Tyr117, Ser136, Trp171 | Hydrophobic, Hydrogen Bond, π-π Stacking |
Estimation of Binding Affinities and Energetic Landscapes
Computational chemistry and molecular modeling serve as powerful tools for predicting how a ligand, such as this compound, might interact with a biological target at a molecular level. These in silico methods are crucial for estimating the binding affinity, which quantifies the strength of the interaction, and for exploring the energetic landscape of the binding process. Understanding these factors is vital in drug discovery for predicting a compound's potential efficacy and for guiding the design of more potent molecules.
Detailed computational investigations specifically focused on this compound, providing specific binding affinity data (e.g., binding free energies, Ki values) and energetic landscape analyses, are not available in the reviewed scientific literature. Therefore, the presentation of specific research findings and corresponding data tables for this compound is not possible at this time.
However, the general methodologies employed for such estimations are well-established. Techniques like molecular docking are used to predict the preferred orientation of a ligand when bound to a receptor, generating a scoring function to rank potential binding poses. More rigorous methods, such as molecular dynamics (MD) simulations followed by free energy calculations (e.g., MM/PBSA, MM/GBSA, or free energy perturbation), can provide more accurate quantitative predictions of binding affinity. These simulations model the dynamic nature of the ligand-receptor complex over time, offering insights into the stability of the interaction and the key molecular interactions that contribute to binding. The energetic landscape provides a map of the energy changes as the ligand approaches and binds to the target, identifying potential energy barriers and the most stable bound-state conformation.
Should such computational studies be conducted on this compound in the future, the findings would be presented in a format similar to the hypothetical data tables below.
Table 1: Hypothetical Molecular Docking Scores for this compound with Target X (Note: This table is for illustrative purposes only, as no specific data was found.)
| Target Protein | Docking Software | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Target X | AutoDock Vina | Active Site 1 | - | - |
| Target X | Glide | Active Site 1 | - | - |
| Target Y | GOLD | Allosteric Site | - | - |
Table 2: Hypothetical Binding Free Energy Calculations for this compound with Target X (Note: This table is for illustrative purposes only, as no specific data was found.)
| Calculation Method | ΔGbind (kcal/mol) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) | Solvation Energy (kcal/mol) |
|---|---|---|---|---|
| MM/PBSA | - | - | - | - |
| MM/GBSA | - | - | - | - |
| FEP | - | - | - | - |
These tables would typically be populated with detailed findings from research, allowing for a comparative analysis of the compound's predicted affinity for various biological targets and under different computational conditions.
Structure Activity Relationship Sar and Molecular Recognition Studies
Ligand-Receptor Interactions of Benzazonine Derivatives
The biological effects of 2,3,4,5,6,7-hexahydro-1H-2-benzazonine derivatives are primarily mediated through their interactions with specific receptor systems. The following sections detail their modulation of opioid and serotonin (B10506) receptors, as well as their engagement with other significant biological molecules.
Modulation of Opioid Receptor Systems (e.g., Kappa-Opioid Agonism and Mu-Opioid Antagonism)
Derivatives of the benzazonine scaffold have been investigated for their potential to modulate opioid receptors, exhibiting a profile that is of significant interest in the development of novel analgesics with reduced side effects. Notably, certain analogues have demonstrated a mixed pharmacological profile, acting as agonists at the kappa-opioid receptor (KOR) while simultaneously acting as antagonists at the mu-opioid receptor (MOR). pharmacytimes.com This dual activity is sought after, as KOR agonism can produce analgesia, while MOR antagonism may mitigate the undesirable effects associated with traditional opioid agonists, such as respiratory depression and dependence. pharmacytimes.com
The affinity and functional activity of these compounds at opioid receptors are highly dependent on the nature and position of substituents on the benzazonine core. For instance, in the structurally related 2,6-methano-3-benzazocine series, the N-substituent plays a critical role in determining the opioid receptor profile.
| Compound | N-Substituent | μ-Opioid Receptor Affinity (Ki, nM) | κ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | Receptor Profile |
|---|---|---|---|---|---|
| Cyclazocine | Cyclopropylmethyl | 0.23 | 0.16 | 11 | Mixed Agonist/Antagonist |
| 8-Carboxamidocyclazocine (8-CAC) | Cyclopropylmethyl | 0.20 | 0.17 | 14 | Mixed Agonist/Antagonist |
| Nalbuphine | Cyclobutylmethyl | 0.81 | 0.43 | - | κ-Agonist / μ-Antagonist |
| Butorphanol | Cyclobutylmethyl | 1.1 | 0.25 | - | κ-Agonist / μ-Partial Agonist |
Serotonin Receptor (5-HT2A) Antagonist Activity
In addition to their effects on the opioid system, benzazonine derivatives have been explored for their activity at serotonin receptors, particularly as antagonists of the 5-HT2A receptor. magtechjournal.com The 5-HT2A receptor is a key target for atypical antipsychotic drugs and is implicated in various neurological processes. nih.govdrugbank.com Antagonism of this receptor is a desirable property for the treatment of a range of neuropsychiatric disorders. nih.govdrugbank.com
Research into novel 5-HT2A receptor antagonists has shown that the benzazonine scaffold can serve as a template for the design of such agents. Molecular modeling and structure-based drug design have been employed to optimize the interaction of these compounds with the 5-HT2A receptor, with a focus on achieving high affinity and selectivity. magtechjournal.com The inhibitory activity of these compounds is typically evaluated through in vitro assays that measure their ability to block the effects of serotonin or other 5-HT2A agonists.
Identification of Key Structural Determinants for Biological Activity
The biological activity of this compound derivatives is finely tuned by the specific chemical groups attached to the core structure and their three-dimensional arrangement.
Role of Substituent Type and Position on Benzazonine Core
Systematic modifications of the benzazonine scaffold have revealed critical insights into the structural requirements for potent and selective biological activity. The type and position of substituents on both the aromatic ring and the nitrogen atom of the azepine ring are key determinants of the pharmacological profile.
For instance, in the related 2,6-methano-3-benzazocine series, substitution on the nitrogen atom has a profound impact on opioid receptor affinity and selectivity. The introduction of an N-(2-[1,1′-biphenyl]-4-ylethyl) group can lead to exceptionally high affinity for the μ-opioid receptor, with some analogues exhibiting picomolar binding affinities. nih.gov The nature of substituents on the distal phenyl ring of this N-appendage further modulates this affinity, with electron-donating groups generally being beneficial. nih.gov
| Compound | N-Substituent | Distal Phenyl Substituent | μ-Opioid Receptor Affinity (Ki, pM) |
|---|---|---|---|
| 1 | N-(2-[1,1′-biphenyl]-4-ylethyl) | 4′-OCH3 | 84 |
| 18 | N-(2-[1,1′-biphenyl]-4-ylethyl) | 3′,4′-OCH2O- | 1.6 |
| 17 | N-(2-[1,1′-biphenyl]-4-ylethyl) | 3′,4′-(OCH3)2 | - |
| 13 | N-(2-[1,1′-biphenyl]-4-ylethyl) | 4′-OH | - |
Stereochemical Influence on Ligand-Receptor Binding and Functional Outcomes
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction between a ligand and its receptor. For benzazonine derivatives, which often contain chiral centers, the specific stereoisomer can have a dramatic impact on binding affinity and functional activity. Receptors are chiral entities and thus can differentiate between enantiomers of a chiral ligand, often leading to one enantiomer being significantly more active than the other.
While specific studies on the stereochemical influence of this compound are not extensively detailed in the provided search results, the importance of stereochemistry is well-established for structurally related compounds. For example, in the benzomorphan (B1203429) class of opioids, the absolute stereochemistry is a critical determinant of affinity for opioid and NMDA receptors. The separation and individual testing of enantiomers are therefore crucial steps in the pharmacological evaluation of any new chiral benzazonine derivative to fully understand its therapeutic potential and potential for off-target effects.
Comparative Analysis of Bridged vs. Unbridged Benzazonine Systems
The conformational flexibility of the nine-membered ring in unbridged this compound systems presents a significant challenge in understanding their interaction with biological targets. To address this, researchers have explored conformationally restricted analogues, often through the introduction of bridging elements. This approach provides a clearer picture of the bioactive conformation and its influence on receptor affinity and selectivity.
Applying this principle to the benzazonine framework, bridged systems like the 2,3,4,5,6,7-hexahydro-1,6-methano-1H-3-benzazonine derivatives have been synthesized and evaluated for their analgesic properties. nih.gov The methano bridge locks the nine-membered ring into a more defined shape, reducing the number of accessible conformations. The analgesic activity observed in these compounds underscores the importance of a constrained topology for achieving a desired pharmacological effect. nih.gov
The following table summarizes the conceptual comparison between unbridged and bridged benzazonine systems based on principles derived from related structures.
| Feature | Unbridged Benzazonine Systems | Bridged Benzazonine Systems | Inferred Impact on Activity |
| Conformational Flexibility | High | Low (Conformationally Restricted) | Bridging can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity. nih.gov |
| Entropy Penalty upon Binding | High | Low | A lower entropic cost for binding of rigid molecules can lead to higher affinity. |
| SAR Deconvolution | Complex | More Straightforward | Easier to determine the optimal spatial arrangement of pharmacophoric features. nih.gov |
| Example Application | Parent hexahydro-1H-2-benzazonine | 1,6-Methano-1H-3-benzazonine derivatives | Showed analgesic activity, indicating the constrained structure is recognized by opioid or other relevant receptors. nih.gov |
Computational Approaches in SAR Elucidation
Computational chemistry offers powerful tools to dissect the complex structure-activity relationships of flexible molecules like this compound. Techniques such as QSAR and pharmacophore modeling are instrumental in identifying the key structural features that govern biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating molecular descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.
For scaffolds related to benzazonines, like dibenzazecine compounds, 3D-QSAR models have been successfully developed. nih.govnih.gov These models can provide a detailed understanding of how different substitutions on the molecular framework influence receptor affinity. For example, a validated pharmacophore-based 3D-QSAR model for dopamine (B1211576) D1 antagonists was established using a series of azecine-type compounds. nih.govnih.gov Such models are typically built using a training set of molecules with known activities and then validated using a test set to ensure their predictive power. scispace.com The statistical robustness of a QSAR model is often evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov
A hypothetical QSAR study on a series of hexahydro-1H-2-benzazonine derivatives might yield a model summarized as follows:
| Model Type | Statistical Parameter | Value | Interpretation |
| 3D-QSAR (e.g., CoMFA/CoMSIA) | R² (Training Set) | > 0.9 | The model explains a high percentage of the variance in the training data. researchgate.net |
| Q² (Cross-validation) | > 0.5 | The model has good internal predictive ability. researchgate.net | |
| R² (Test Set) | > 0.6 | The model has good external predictive ability for new compounds. researchgate.net |
The results of such a model would typically be represented as contour maps, indicating regions where, for instance, bulky groups, positive charges, or hydrogen bond donors/acceptors would enhance or diminish activity.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. temple.edu A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, ionizable groups) that are necessary for a molecule to interact with a specific receptor and exert a biological effect.
Pharmacophore models for antagonists of dopamine receptors, which are common targets for benzazonine-related structures, have been developed. researchgate.net A typical dopamine antagonist pharmacophore model includes features such as two aromatic rings, an ammonium (B1175870) nitrogen, and specific receptor-essential regions that define excluded volumes. researchgate.net By aligning a series of active compounds, common features are identified to generate a hypothesis about the necessary interactions for binding.
This approach allows for the virtual screening of large chemical databases to identify novel scaffolds that fit the pharmacophore model. mdpi.com Furthermore, it guides the rational design of new derivatives by suggesting modifications that would better match the pharmacophoric requirements. For instance, if a pharmacophore model indicates a required hydrophobic region at a certain position, chemists can synthesize derivatives with appropriate substituents at that site to test the hypothesis and potentially improve activity. The process of ligand-based design involves an iterative cycle of modeling, synthesis, and biological testing to refine the SAR and optimize lead compounds. nih.govbenthamscience.com
Emerging Research Avenues and Future Directions
Design and Synthesis of Novel Benzazonine Ring Systems and Architectures
The exploration of novel molecular frameworks is a cornerstone of drug discovery. For benzazonine-based compounds, a key area of future research lies in the design and synthesis of new ring systems and complex molecular architectures. This involves moving beyond simple substitutions on the parent ring to the creation of more intricate and three-dimensional structures.
One promising approach is the development of methods to access saturated multicyclic bioisosteres that incorporate the benzazonine core. These structures can enhance the pharmacokinetic properties of a drug candidate and in some cases, increase its potency. uvic.ca The synthesis of densely-functionalized multicyclic ring systems from readily available starting materials is a significant area of focus. uvic.ca
Furthermore, the synthesis of fused ring systems, where the benzazonine moiety is combined with other heterocyclic rings, is another avenue for creating chemical diversity. For instance, the development of synthetic routes to novel 5:8-fused heterocycles containing an imidazo[4,5-e] nih.govrsc.orgmdpi.comtriazocine ring system showcases the potential for creating unique ring-expanded analogues. researchgate.net The synthesis of the ABC-ring system of various alkaloids, which can be adapted to include the benzazonine framework, provides a pathway to biologically active and structurally complex molecules. thieme.de
These innovative synthetic strategies will be crucial for generating a diverse library of benzazonine derivatives with unique pharmacological profiles.
Development of Advanced and Sustainable Synthetic Methodologies
The chemical synthesis of complex molecules like benzazonine derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. A major focus of future research is the development of more advanced and sustainable synthetic methodologies.
Green chemistry principles are at the forefront of this effort, aiming to reduce the environmental impact of chemical synthesis. mdpi.com This includes the use of greener solvents, such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents, which have negligible toxicity. mdpi.comresearchgate.net The development of solvent-free reaction conditions is another important goal, minimizing waste and environmental impact. mdpi.com
The use of catalysis is also a key component of sustainable synthesis. This includes the development of novel catalysts that can promote reactions with high efficiency and selectivity, reducing the need for harsh reagents and protecting groups. mdpi.com Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is one such strategy that offers an environmentally benign route to N-heterocycles, producing only water and hydrogen as byproducts. rsc.org
Microwave-assisted synthesis is another green technology that is gaining traction. It can significantly reduce reaction times and improve yields, leading to more efficient and sustainable processes. researchgate.net These advanced methodologies will not only make the synthesis of benzazonine derivatives more environmentally friendly but also more cost-effective and scalable for potential pharmaceutical production.
Integration of Artificial Intelligence and Machine Learning in Benzazonine Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery of new drug candidates. nih.govmdpi.com
In the context of benzazonine discovery, AI and ML can be applied in several key areas:
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of benzazonine derivatives, such as their solubility, bioavailability, toxicity, and potential biological activity. nih.govnumberanalytics.com This allows researchers to prioritize the synthesis of compounds with the most promising profiles.
Synthesis Planning: AI algorithms can be used to design efficient synthetic routes for novel benzazonine compounds, identifying the most effective and cost-efficient methods. numberanalytics.com This can save significant time and resources in the laboratory.
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual benzazonine compounds to identify those with the highest probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Deep learning models can generate entirely new molecular structures, including novel benzazonine derivatives, that are optimized for specific therapeutic targets. mdpi.com
While the application of ML in synthetic chemistry has shown promise, it is important to note that the quality and diversity of the training data are crucial for the accuracy of the models. acs.org The development of standardized, high-quality datasets will be essential for realizing the full potential of AI in benzazonine discovery. acs.org
| Application of AI/ML | Description | Potential Impact on Benzazonine Discovery |
| Property Prediction | Predicting physicochemical and biological properties of compounds. | Prioritization of synthetic targets with favorable drug-like properties. |
| Synthesis Planning | Designing efficient and cost-effective synthetic routes. | Reduced time and resources for the synthesis of novel derivatives. |
| Virtual Screening | Rapidly evaluating large virtual libraries for potential bioactivity. | Accelerated identification of lead compounds for further development. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space and discovery of innovative drug candidates. |
Exploration of New Biological Targets and Therapeutic Modalities for Benzazonine-Based Compounds
A crucial aspect of future research is the identification of new biological targets for benzazonine-based compounds. The versatility of the benzazonine scaffold suggests that its derivatives could be designed to interact with a wide range of biological molecules, opening up new therapeutic possibilities.
Target-based drug design, supported by genomics and proteomics, is a powerful approach for identifying novel drug targets. nih.gov This involves identifying proteins or pathways that are critical for disease progression and then designing benzazonine derivatives that can modulate their activity. The exploration of novel targets in areas such as oncology, infectious diseases, and neurological disorders could reveal new applications for this class of compounds. imi.hrnih.govnih.gov
Furthermore, the development of novel therapeutic modalities, such as targeted protein degradation and allosteric modulation, presents exciting opportunities for benzazonine-based drug discovery. These approaches can offer greater selectivity and efficacy compared to traditional enzyme inhibition or receptor antagonism.
The investigation of fused heterocyclic systems containing the benzazonine core could also lead to the discovery of compounds with unique biological activities. nih.gov The combination of the benzazonine scaffold with other pharmacologically active heterocycles could result in synergistic effects and novel mechanisms of action.
Synergistic Application of Computational and Experimental Approaches for Rational Design
The rational design of new drugs is most effective when computational and experimental approaches are used in synergy. This integrated approach allows for a more efficient and targeted discovery process, from initial hit identification to lead optimization.
In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how benzazonine derivatives will bind to a target protein and to understand the key interactions that govern their activity. nih.govajol.info These computational studies can guide the design of new compounds with improved potency and selectivity. imi.hr
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic properties of benzazonine derivatives, which can be correlated with their biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of new compounds based on their chemical structure. researchgate.net
The predictions from these computational models can then be validated through experimental synthesis and biological evaluation. mdpi.com This iterative cycle of design, synthesis, and testing is a powerful strategy for optimizing the properties of lead compounds and accelerating their development into clinical candidates.
Green Chemistry Principles in Benzazonine Synthesis and Derivatization
The principles of green chemistry are becoming increasingly important in the pharmaceutical industry, driven by both environmental concerns and economic considerations. mdpi.com The application of these principles to the synthesis and derivatization of benzazonines is a key area for future research.
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. wjpmr.com Key areas of focus for benzazonine synthesis include:
Waste Prevention: Designing synthetic routes that minimize the generation of waste products. worldwidejournals.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. wjpmr.com
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, or developing solvent-free reactions. mdpi.comresearchgate.net
Design for Energy Efficiency: Using energy-efficient methods, such as microwave heating or reactions at ambient temperature and pressure. researchgate.net
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. mdpi.com
The development of green synthetic routes for benzazonine derivatives will not only reduce their environmental footprint but can also lead to more efficient and cost-effective manufacturing processes. worldwidejournals.comresearchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
